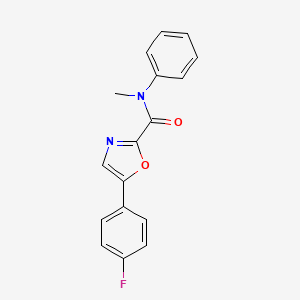

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide

描述

属性

IUPAC Name |

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-20(14-5-3-2-4-6-14)17(21)16-19-11-15(22-16)12-7-9-13(18)10-8-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRLDLGEDIAMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the substituents. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorobenzoyl chloride with N-methyl-N-phenylglycine in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

化学反应分析

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

科学研究应用

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity. For instance, derivatives of similar oxazole compounds have shown promising results against lung cancer (A549) cells, with some modifications leading to enhanced efficacy by up to 276-fold compared to less optimized structures .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties . In vitro studies suggest that it may inhibit specific enzymes involved in neurodegenerative diseases, making it a candidate for treating conditions such as Alzheimer's disease. Its ability to engage with human neuroblastoma SH-SY5Y cells indicates potential therapeutic implications in neurobiology .

Pharmacological Tool

As a pharmacological tool, 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide serves in biochemical research to explore the mechanisms of action of various signaling pathways. It has been identified as a potent inhibitor of adenylate cyclase (AC), which is crucial in the regulation of intracellular signaling cascades related to sphingolipid-mediated disorders .

Case Studies

作用机制

The mechanism of action of 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide can be compared with other similar compounds, such as:

4-fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

5-(4-fluorophenyl)pyridine-3-carboxylic acid:

5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with applications in material science.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers, making it a valuable compound for further research and development.

生物活性

5-(4-Fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which contributes to its biological activity. The fluorophenyl group enhances its lipophilicity and may influence receptor interactions. The general structure is represented as follows:

Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been identified as a potent inhibitor of human acid ceramidase (hAC), which plays a crucial role in sphingolipid metabolism. Inhibition of hAC can lead to alterations in cellular signaling pathways associated with various diseases, including neurodegenerative disorders and cancer .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including neuroblastoma (SH-SY5Y) and breast cancer (MCF-7) cells. The IC50 values observed in these studies suggest that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. It was found to enhance neuronal survival in models of neurodegeneration, potentially through the modulation of sphingolipid metabolism . This property positions it as a candidate for further development in treating Alzheimer's disease and other neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the oxazole ring and the phenyl substituents significantly affect biological activity. For example:

| Compound Variant | Activity (IC50) | Notes |

|---|---|---|

| 5-(4-Fluorophenyl)-N-methyl-N-phenyl | 0.5 µM (neuroblastoma) | Potent hAC inhibitor |

| 5-(4-Chlorophenyl)-N-methyl-N-phenyl | 1.0 µM | Reduced potency compared to fluorine variant |

| 5-(Phenyl)-N-methyl-N-phenyl | 2.0 µM | Significantly less active |

These findings suggest that the presence and position of electron-withdrawing groups like fluorine can enhance the compound's interaction with target enzymes .

Case Studies

Case Study 1: Neuroblastoma Treatment

A study conducted on SH-SY5Y cells treated with the compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 0.5 µM. The mechanism was attributed to increased apoptosis rates and altered sphingolipid metabolism .

Case Study 2: Breast Cancer Models

In MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant growth inhibition. The study highlighted its potential as a therapeutic agent targeting estrogen receptor-positive breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。